molecular formula C14H11NO B7786688 (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one CAS No. 5337-53-1

(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B7786688
CAS No.: 5337-53-1
M. Wt: 209.24 g/mol
InChI Key: UYYLCENCUQKANA-MDZDMXLPSA-N
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Description

(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. The reaction involves the condensation of 3-acetylpyridine with benzaldehyde under microwave irradiation. This method is advantageous due to its simplicity, high yield, and environmentally friendly nature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions include epoxides, saturated ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, which can modify biological molecules and pathways. Additionally, its aromatic rings enable interactions with enzymes and receptors, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one is unique due to its combination of a phenyl ring and a pyridinyl ring connected by an α,β-unsaturated carbonyl system. This structure provides a balance of electronic properties and reactivity, making it versatile for various applications in research and industry.

Properties

IUPAC Name

(E)-3-phenyl-1-pyridin-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYLCENCUQKANA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-53-1
Record name NSC96501
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC798
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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